(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine

Monoamine Oxidase MAO-B Inhibition Neurological Target Screening

Researchers conducting monoamine oxidase (MAO) inhibitor screening often lack reliable, profiled negative controls, leading to assay background noise and false hits. This ortho-tolyl 4H-3,1-benzothiazine directly resolves that issue with documented inactivity against both MAO-A and MAO-B isoforms. - Confirmed MAO-A/MAO-B IC50 > 100 µM, providing a clean baseline for neurological assay validation. - Distinct ortho-substitution geometry (logP 2.726) enables controlled SAR comparison with para-isomer derivatives. - Non-oxidized core serves as a stable reference point for oxidation-state activity deconvolution. Supplied as a ≥95% pure building block with global supply assurance.

Molecular Formula C15H14N2S
Molecular Weight 254.4 g/mol
CAS No. 108288-50-2
Cat. No. B008658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine
CAS108288-50-2
Molecular FormulaC15H14N2S
Molecular Weight254.4 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC2=NC3=CC=CC=C3CS2
InChIInChI=1S/C15H14N2S/c1-11-6-2-4-8-13(11)16-15-17-14-9-5-3-7-12(14)10-18-15/h2-9H,10H2,1H3,(H,16,17)
InChIKeyVLKBTYIEMXMZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine: Target Profile for Differentiated Screening


(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine (IUPAC: N-(2-methylphenyl)-4H-3,1-benzothiazin-2-amine) is a heterocyclic small molecule (C15H14N2S, MW 254.35) containing a 4H-3,1-benzothiazine core with an ortho-tolyl amine substituent [1]. As a member of the 1,4-benzothiazine pharmacophore class—a scaffold associated with antipsychotic agents and diverse biological activities—this compound serves as a versatile scaffold in medicinal chemistry and screening library applications [2]. Its selection for research procurement is predicated not on broad class claims but on specific, quantifiable target activity data that distinguish it from close positional isomers and alternative benzothiazine derivatives.

1 MAO-B/MAO-A inactivity: reported negative control for neurological target screening cascades
2 Ortho-tolyl substitution: defined steric and electronic profile for positional isomer SAR
3 4H-3,1-benzothiazine core: non-oxidized scaffold for divergent derivatization and core oxidation state comparison

(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine: Risks of Isomer Substitution


Benzothiazine derivatives exhibit pronounced structure-activity relationship (SAR) sensitivity to substituent position and core modification [1]. The ortho-tolyl substitution pattern in this compound produces a distinct steric and electronic environment compared to para-substituted analogs, directly affecting molecular recognition and binding outcomes . The 4H-3,1-benzothiazine core itself differs fundamentally from oxidized derivatives such as 2H-benzo[d][1,3]thiazine-2,4(1H)-dithione, which have demonstrated markedly different cytotoxic potency profiles [2]. Procurement of uncharacterized or in-class alternatives without equivalent target profiling introduces uncontrolled variables in hit validation and SAR campaigns. The following evidence quantifies exactly where this compound stands relative to measurable comparators.

Para-tolyl or uncharacterized N-aryl analogs may alter target engagement geometry and lipophilicity-driven permeability.

Oxidized 2H-dithione derivatives can exhibit high cytotoxicity, confounding hit triage in cancer cell-line panels.

Generic benzothiazine alternatives may carry MAO inhibitory activity, introducing false-positive signals in neurological assays.

(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine: Quantifiable Differentiation Evidence


MAO-B/MAO-A Selectivity Control

In standardized recombinant human enzyme assays, (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine exhibits IC50 values >100,000 nM (i.e., >100 µM) for both MAO-B and MAO-A [1]. This quantitative inactivity stands in contrast to numerous structurally related benzothiazine derivatives that demonstrate micromolar or sub-micromolar MAO inhibitory activity. The absence of MAO activity at concentrations up to 100 µM establishes this compound as a useful negative control or selectivity tool when profiling benzothiazine-based libraries against neurological targets, preventing false-positive attribution of MAO-mediated effects.

MAO Selectivity
Cross-study comparable
IC50 > 100,000 nM for MAO-B and MAO-A
Reported inactivity context for negative control use in benzothiazine screening
Recombinant human enzymes; >10-fold above typical active threshold
Monoamine Oxidase MAO-B Inhibition Neurological Target Screening Selectivity Profiling

logP Comparison: Ortho- vs. Para-Tolyl Isomers

The ortho-tolyl substituted compound (CAS 108288-50-2) exhibits a calculated logP value of 2.726 [1]. While direct experimental logP data for the para-tolyl isomer (CAS 109768-67-4) are not publicly available in the same database, the positional isomerism (ortho vs. para methyl substitution on the N-phenyl ring) is known to modulate lipophilicity and molecular conformation, affecting membrane permeability and protein binding . The ortho-methyl group introduces steric hindrance that can restrict rotational freedom of the N-aryl bond, a structural feature that may influence target engagement geometry distinct from the less sterically hindered para-substituted analog.

logP Isomer Comparison
Data to verify
Calculated logP = 2.726 (ortho-tolyl)
Supports isomer selection in lipophilicity-dependent ADME and target engagement studies
Computational prediction; para-tolyl isomer not directly measured
Physicochemical Properties Lipophilicity ADME Prediction Isomer Comparison

Core Oxidation State Differentiation in Cytotoxicity

In head-to-head cytotoxicity evaluation against human tumor cell lines (MCF-7 breast cancer and HePG-2 hepatocellular carcinoma), the oxidized core derivative 2H-benzo[d][1,3]thiazine-2,4(1H)-dithione demonstrated significant antiproliferative activity, ranking among the most potent compounds tested in that series and comparable to doxorubicin reference [1]. The 4H-3,1-benzothiazine core of the target compound (CAS 108288-50-2) differs fundamentally in oxidation state and substitution pattern, lacking the dithione functionality. This structural divergence predicts distinct biological activity profiles, with the 4H-core representing a non-oxidized scaffold suitable for divergent derivatization versus the intrinsically active oxidized dithione system.

Core Oxidation State
Class-level
4H-core vs. 2H-dithione: qualitative activity cliff
Guides core-state selection for SAR; oxidized form shows high cytotoxicity in reported panels
MCF-7, HePG-2 cell lines; dithione comparable to doxorubicin
Anticancer Screening Cytotoxicity Core Scaffold Comparison Heterocyclic Chemistry

Synthetic Accessibility and Purity Specifications

(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine is commercially catalogued as Enamine building block EN300-02773 with a minimum purity specification of 95% [1]. This commercial availability contrasts with many closely related benzothiazine derivatives that require de novo custom synthesis. The compound's synthesis via copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites has been demonstrated as an efficient, high-yielding route under mild conditions . For researchers prioritizing rapid SAR exploration, the combination of documented synthetic routes and established commercial sourcing reduces lead time compared to custom-synthesized analogs.

Synthetic Accessibility
Supporting evidence
≥95% purity; catalogued Enamine EN300-02773
Supports procurement consistency and reduces QC ambiguity in SAR campaigns
Cu(II)-catalyzed tandem cyclization route available
Synthetic Chemistry Scaffold Procurement Building Blocks Quality Control

(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine: Application Scenarios


MAO Selectivity Control in Neurological Screening

Employ (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine as a validated negative control in monoamine oxidase (MAO-A and MAO-B) inhibition assays. Documented IC50 > 100 µM for both isoforms [1] confirms its suitability for establishing assay background and distinguishing MAO-mediated from MAO-independent effects when screening benzothiazine libraries for neurological indications.

Positional Isomer SAR: Ortho- vs. Para-Tolyl Comparison

Utilize this ortho-tolyl substituted 4H-3,1-benzothiazine (logP = 2.726) [2] in comparative SAR studies alongside its para-tolyl isomer (CAS 109768-67-4) to systematically evaluate the impact of N-aryl substitution geometry on target engagement, cellular permeability, and metabolic stability.

Core Oxidation State SAR: 4H-Benzothiazine Baseline

Deploy the non-oxidized 4H-3,1-benzothiazine core as a baseline scaffold for systematic comparison with oxidized benzothiazine derivatives such as 2H-benzo[d][1,3]thiazine-2,4(1H)-dithione [3]. This approach enables deconvolution of core oxidation state contributions to biological activity, particularly in anticancer and antimicrobial screening programs.

Divergent Library Synthesis Building Block

Procure this commercially catalogued Enamine building block (EN300-02773, ≥95% purity) [2] as a starting point for divergent synthesis of focused 4H-3,1-benzothiazine libraries. The documented synthetic accessibility via Cu(II)-catalyzed tandem cyclization provides a reliable foundation for further derivatization and SAR expansion .

Application
Selection Property
Validation Focus
Neurological screening MAO negative control
Reported MAO-A/MAO-B inactivity profile
Assay background control; exclude MAO-mediated false positives
Ortho- vs. para-tolyl SAR studies
Steric and conformational ortho effect
Lipophilicity and target engagement comparison across positional isomers
4H-benzothiazine baseline for core SAR
Non-oxidized 4H-3,1-benzothiazine scaffold
Cytotoxicity differentiation from dithione derivatives; core oxidation state deconvolution
Divergent benzothiazine library synthesis
Commercial availability with purity specification
Synthetic accessibility and QC-controlled starting material

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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